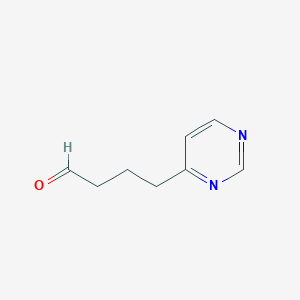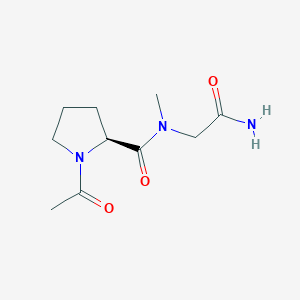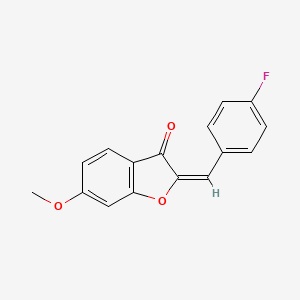![molecular formula C17H10CrN4O10S2.Na<br>C17H10CrN4NaO10S2 B12915352 sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate CAS No. 85958-85-6](/img/structure/B12915352.png)
sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate is a complex chemical compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound’s intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate involves multiple steps. The process typically starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonate and nitro groups. The final step involves the coordination of chromium(3+) with the ligand. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and precise control systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. The use of automated systems and continuous monitoring ensures that the product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or alter the functional groups attached to the pyrazole ring.
Substitution: The sulfonate and nitro groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce compounds with altered functional groups.
Applications De Recherche Scientifique
Sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate involves its interaction with specific molecular targets. The chromium(3+) ion plays a crucial role in the compound’s activity, facilitating various chemical reactions and interactions. The pathways involved include coordination with other molecules and participation in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate
- Sodium;chromium(3+);5-chloro-3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-2-oxidobenzenesulfonate
Uniqueness
What sets sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications, such as targeted catalysis and specific biological activities.
Propriétés
Numéro CAS |
85958-85-6 |
|---|---|
Formule moléculaire |
C17H10CrN4O10S2.Na C17H10CrN4NaO10S2 |
Poids moléculaire |
569.4 g/mol |
Nom IUPAC |
sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate |
InChI |
InChI=1S/C17H14N4O10S2.Cr.Na/c1-9-13(17(23)20(19-9)10-3-2-4-12(5-10)32(26,27)28)8-18-14-6-11(21(24)25)7-15(16(14)22)33(29,30)31;;/h2-8,22-23H,1H3,(H,26,27,28)(H,29,30,31);;/q;+3;+1/p-4 |
Clé InChI |
CGWVOCQGWODXLK-UHFFFAOYSA-J |
SMILES canonique |
CC1=NN(C(=C1C=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


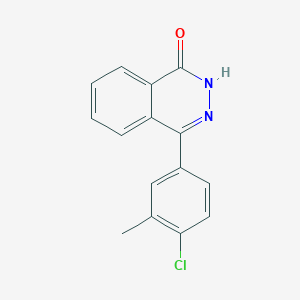
![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
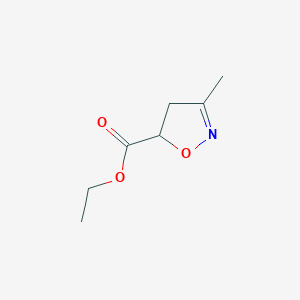
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)

![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)


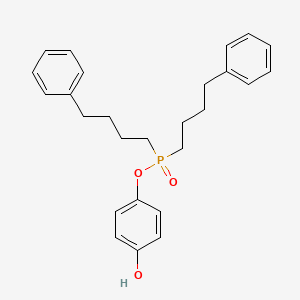
![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
